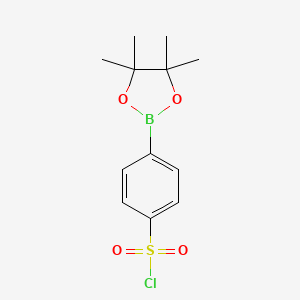
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonyl chloride is an organoboron compound that features a benzene ring substituted with a sulfonyl chloride group and a dioxaborolane moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonyl chloride typically involves the reaction of 4-bromobenzenesulfonyl chloride with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.
Coupling Reactions: The dioxaborolane moiety participates in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form biaryl or styrene derivatives.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: Such as amines and alcohols for substitution reactions.
Aqueous Base: For hydrolysis reactions.
Major Products
Sulfonamides: Formed from substitution with amines.
Sulfonate Esters: Formed from substitution with alcohols.
Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.
科学研究应用
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Materials Science: Employed in the preparation of polymers and advanced materials with specific properties.
Medicinal Chemistry: Investigated for its potential use in drug development and as a pharmacophore in biologically active compounds.
Catalysis: Acts as a ligand or catalyst in various chemical reactions.
作用机制
The mechanism of action of 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonyl chloride involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. The dioxaborolane moiety can form stable complexes with transition metals, facilitating cross-coupling reactions. These properties enable the compound to act as a versatile reagent in organic synthesis.
相似化合物的比较
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar structure but lacks the sulfonyl chloride group.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Contains an aldehyde group instead of a sulfonyl chloride group.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid: Contains a carboxylic acid group instead of a sulfonyl chloride group.
Uniqueness
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonyl chloride is unique due to the combination of the sulfonyl chloride and dioxaborolane functional groups. This combination allows it to participate in a wider range of chemical reactions compared to similar compounds, making it a valuable reagent in organic synthesis and materials science.
属性
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BClO4S/c1-11(2)12(3,4)18-13(17-11)9-5-7-10(8-6-9)19(14,15)16/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKARYJIRDRIDAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BClO4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
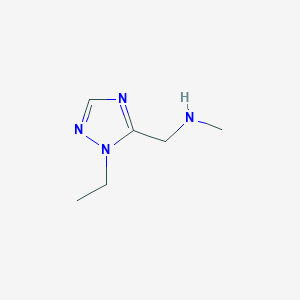
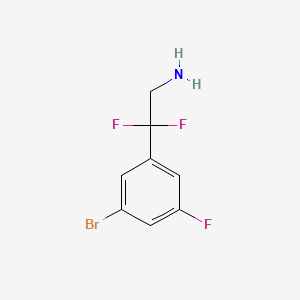
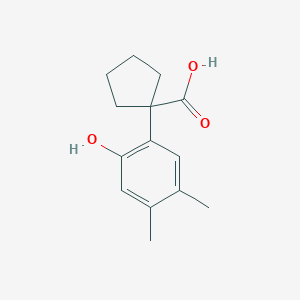
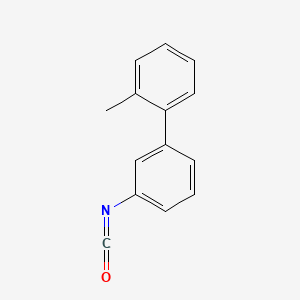
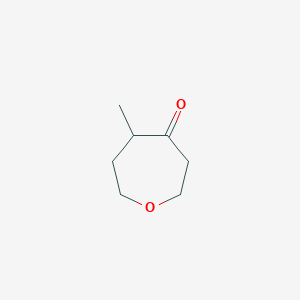
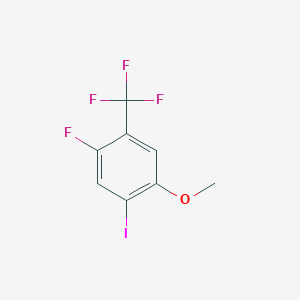
![3-[2-Fluoro-4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B13582220.png)
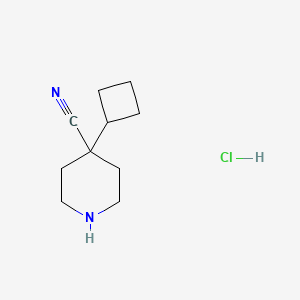
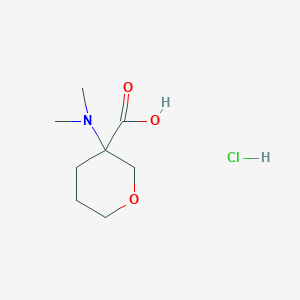
![n,n-Dimethyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide](/img/structure/B13582237.png)
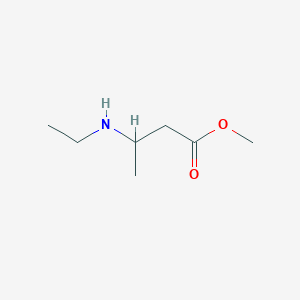
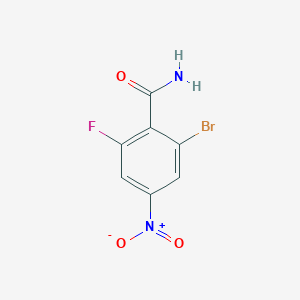
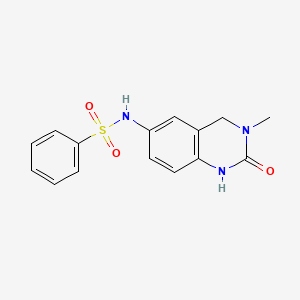
![4,4-Dimethyl-1-oxaspiro[2.4]heptane](/img/structure/B13582268.png)
